molecular formula C24H23N5O4 B194347 O-Demethyl apixaban CAS No. 503612-76-8

O-Demethyl apixaban

Numéro de catalogue B194347
Numéro CAS: 503612-76-8
Poids moléculaire: 445.5 g/mol
Clé InChI: HGHLWAZFIGRAOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Demethyl apixaban is a metabolite of Apixaban, a potent and highly selective factor Xa inhibitor . Apixaban is currently under development for treatment of arterial and venous thrombotic diseases .


Synthesis Analysis

The synthesis of Apixaban, the parent drug of O-Demethyl apixaban, involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . The metabolic pathways for apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban .


Molecular Structure Analysis

The molecular formula of O-Demethyl apixaban is C24H23N5O4 . The average mass is 445.470 Da and the monoisotopic mass is 445.175018 Da .


Chemical Reactions Analysis

The major metabolic pathways of apixaban include O-demethylation, hydroxylation, and sulfation, with O-demethyl apixaban sulfate being the major metabolite .


Physical And Chemical Properties Analysis

O-Demethyl apixaban has a density of 1.5±0.1 g/cm3, a boiling point of 799.2±60.0 °C at 760 mmHg, and a flash point of 437.1±32.9 °C . It has 9 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Applications De Recherche Scientifique

  • Pharmacokinetics and Pharmacodynamics

    • Field : Clinical Pharmacokinetics
    • Application : O-Demethyl apixaban is a major circulating metabolite in humans . It’s important to note that O-demethyl-apixaban sulfate does not have any inhibitory activity against factor Xa, which may contribute to the anticoagulant efficacy of apixaban .
    • Methods : The pharmacokinetics of apixaban are consistent across a broad range of patients, and apixaban has limited clinically relevant interactions with most commonly prescribed medications, allowing for fixed dosages without the need for therapeutic drug monitoring .
    • Results : Apixaban, a direct factor Xa inhibitor, has predictable pharmacokinetic and pharmacodynamic properties that are consistent across a wide range of patients, including the elderly and those with moderate renal impairment .
  • Cardiovascular Diseases

    • Field : Cardiovascular Research
    • Application : O-Demethyl apixaban has shown promising potential in various studies, particularly in the field of cardiovascular diseases.
  • Stroke and Systemic Embolism Prophylaxis

    • Field : Neurology
    • Application : Apixaban, the parent drug of O-Demethyl apixaban, is indicated for reducing the risk of stroke and systemic embolism in patients who have nonvalvular atrial fibrillation .
  • Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE) Prophylaxis

    • Field : Vascular Medicine
    • Application : Apixaban is used for the prophylaxis of deep vein thrombosis (DVT) leading to pulmonary embolism (PE) in patients after a hip or knee replacement surgery .
  • Treatment of DVT and PE

    • Field : Vascular Medicine
    • Application : Apixaban is also used for the treatment of DVT and PE to reduce the risk of recurrence .
  • Anticoagulation Therapy
    • Field : Hematology
    • Application : Apixaban, the parent drug of O-Demethyl apixaban, is used as an anticoagulant in several thromboembolic disorders . This includes reduction of stroke risk in non-valvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, the treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

Orientations Futures

Pharmacogenomics of DOACs is a relatively new area of research. There is a need to understand the role of pharmacogenomics in the interpatient variability of the four most commonly prescribed DOACs, namely dabigatran, rivaroxaban, apixaban, and edoxaban . Future research should be focused on exploring new genetic variants, their effect, and molecular mechanisms that contribute to alteration of plasma levels of DOACs .

Propriétés

IUPAC Name

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLWAZFIGRAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198415
Record name O-Demethyl apixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethyl apixaban

CAS RN

503612-76-8
Record name 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503612-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethyl apixaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl apixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DEMETHYL APIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl apixaban
Reactant of Route 2
Reactant of Route 2
O-Demethyl apixaban
Reactant of Route 3
Reactant of Route 3
O-Demethyl apixaban
Reactant of Route 4
Reactant of Route 4
O-Demethyl apixaban
Reactant of Route 5
O-Demethyl apixaban
Reactant of Route 6
Reactant of Route 6
O-Demethyl apixaban

Citations

For This Compound
96
Citations
L Wang, N Raghavan, K He, JM Luettgen… - Drug metabolism and …, 2009 - ASPET
… absence of O-demethyl apixaban or O-demethyl apixaban sulfate. … of O-demethyl apixaban or O-demethyl apixaban sulfate is … and O-demethyl apixaban or O-demethyl apixaban sulfate …
Number of citations: 80 dmd.aspetjournals.org
N Raghavan, CE Frost, Z Yu, K He, H Zhang… - Drug metabolism and …, 2009 - ASPET
… In plasma, apixaban was the major circulating component and O-demethyl apixaban sulfate… , hydroxylation, and sulfation of hydroxylated O-demethyl apixaban. Thus, apixaban is an …
Number of citations: 775 dmd.aspetjournals.org
PC Wong, DJP Pinto, D Zhang - Journal of thrombosis and thrombolysis, 2011 - Springer
… formation of O-demethyl apixaban. In addition, low levels of O-demethyl apixaban formation were … The sulfation of O-demethyl apixaban to form O-demethyl apixaban sulfate, the most …
Number of citations: 231 link.springer.com
R Agrawal, P Jain, SN Dikshit - Current Drug Targets, 2012 - ingentaconnect.com
… The O-Demethyl apixaban sulfate (M1) represented approximately 25% of the parent area … minor component M2 (O-demethyl apixaban) and M14 (Odemethyl apixaban glucuronide) as …
Number of citations: 23 www.ingentaconnect.com
D Zhang, K He, N Raghavan, L Wang, J Mitroka… - Drug metabolism and …, 2009 - ASPET
… Rabbits showed a plasma metabolite profile distinct from that of other species with apixaban as a minor component and M2 (O-demethyl apixaban) and M14 (O-demethyl apixaban …
Number of citations: 120 dmd.aspetjournals.org
D Zhang, K He, N Raghavan, L Wang, EJ Crain… - Journal of thrombosis …, 2010 - Springer
… in plasma only after IV administration; O-demethyl apixaban (M2), O-demethyl apixaban glucuronide (M14) and O-demethyl apixaban sulfate (M1) were prominent metabolites after both …
Number of citations: 26 link.springer.com
A Shayya - 2023 - lsmu.lt
… in vivo metabolites were O-demethyl apixaban (M2), O-demethyl apixaban sulfate (M1), 3-… human metabolite was O-demethyl apixaban sulfate. While O-demethyl apixaban sulfate is the …
Number of citations: 0 lsmu.lt
P Kintz, C Allain, L Oertel, E Feisthauer… - International journal of …, 2023 - Springer
… Metabolic pathways identified for apixaban included hydroxylation, O-demethylation, and sulfonation of hydroxylated O-demethyl apixaban. …
Number of citations: 5 link.springer.com
W Byon, S Garonzik, RA Boyd, CE Frost - Clinical pharmacokinetics, 2019 - Springer
… The metabolic pathways for apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban [18], with metabolism primarily occurring via …
Number of citations: 207 link.springer.com
M Ufer - Thrombosis and haemostasis, 2010 - thieme-connect.com
… O-Demethyl-apixaban was the most abundant metabolite that is primarily formed via CYP3A4 (73) and undergoes subsequent sulphation to O-Demethyl-apixaban sulphate catalysed …
Number of citations: 164 www.thieme-connect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.